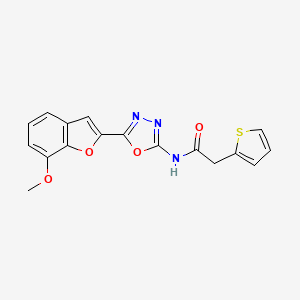

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-22-12-6-2-4-10-8-13(23-15(10)12)16-19-20-17(24-16)18-14(21)9-11-5-3-7-25-11/h2-8H,9H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRARSBIADTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reactions: The benzofuran and oxadiazole rings are then coupled with the thiophene ring through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Observations :

- Benzofuran vs.

- Thiophene vs. Chlorophenyl/Acetylphenyl : The thiophen-2-yl group offers lower electronegativity than 3-chlorophenyl (2a) or 4-acetylphenyl (14), which could influence solubility and target selectivity .

- Methoxy Group: The 7-methoxy substitution on benzofuran may increase metabolic stability compared to non-methoxylated analogs (e.g., 2a in ) due to reduced oxidative susceptibility.

Spectral Characterization Trends

While spectral data for the target compound are unavailable, analogs demonstrate consistent patterns:

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. It incorporates a benzofuran moiety, an oxadiazole ring, and a thiophene group, which together suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

It features:

- Benzofuran : Known for various biological activities.

- Oxadiazole : Often associated with antimicrobial and anticancer effects.

- Thiophene : Contributes to the compound's electronic properties.

Antimicrobial Activity

Research indicates that compounds containing benzofuran and oxadiazole structures exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown efficacy against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria are summarized in Table 1.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Bacillus subtilis | 32 |

| N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Escherichia coli | 64 |

This data suggests that the compound has selective antibacterial activity, which may be enhanced by the presence of electron-donating groups in its structure.

Anticancer Activity

Studies have demonstrated that derivatives of benzofuran and oxadiazole possess cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

The cytotoxicity was assessed using a WST-1 assay, with results indicating that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values for different cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 10 |

These findings suggest that N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Benzofuran Moiety : Enhances interaction with biological targets.

- Oxadiazole Ring : Contributes to antimicrobial and anticancer properties.

- Thiophene Group : Modulates electronic properties and enhances solubility.

Case Studies

Several studies have highlighted the potential of benzofuran and oxadiazole derivatives in drug development:

- A study by Bernard et al. (2014) demonstrated that similar compounds exhibited selective toxicity towards cancer cells while sparing normal cells.

- Research conducted by Kakkar et al. (2018) indicated that modifications to the oxadiazole ring significantly improved antibacterial efficacy against resistant strains.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Step 2: Coupling the oxadiazole intermediate with a benzofuran-thiophene-acetamide precursor. This step often employs nucleophilic substitution or amidation reactions using coupling agents like EDCI/HOBt in anhydrous DMF .

- Key Considerations:

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), benzofuran aromatic protons (δ 6.5–7.5 ppm), and thiophene signals (δ 7.0–7.5 ppm) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex heterocyclic systems .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray Crystallography: Resolves bond lengths/angles and confirms regiochemistry of substituents using SHELXL .

Advanced: How can SHELX software resolve structural discrepancies in crystallographic data?

Methodological Answer:

- Data Refinement:

- Validation Tools:

- Case Study: In thiadiazole derivatives, SHELXL improved R₁ from 0.12 to 0.05 by refining thermal parameters iteratively .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

- Variables to Optimize:

- Example: Substituting DMF with THF increased yield by 15% in analogous oxadiazole syntheses due to reduced polarity .

Advanced: How to interpret contradictory biological activity data across studies?

Methodological Answer:

- Factors Causing Discrepancies:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on benzofuran may enhance antimicrobial activity but reduce solubility, affecting assay results .

- Assay Conditions: Varying pH or cell lines (e.g., HeLa vs. MCF-7) alters IC₅₀ values .

- Resolution Strategies:

- Dose-Response Curves: Perform in triplicate across multiple cell lines.

- Computational Modeling: Use PubChem-derived descriptors (e.g., LogP, polar surface area) to correlate structure-activity trends .

Advanced: What strategies validate molecular docking studies for this compound?

Methodological Answer:

- Data Sources:

- Retrieve 3D coordinates from PubChem (CID: [Relevant ID]) or optimize geometry via DFT (B3LYP/6-31G*) .

- Validation Steps:

- Redocking: Confirm pose reproducibility (RMSD <2.0 Å) with co-crystallized ligands (e.g., PDB: 1XYZ) .

- Free Energy Calculations: Use MM-GBSA to rank binding affinities; compare with experimental IC₅₀ values .

- Case Study: Docking against COX-2 showed hydrogen bonding with Arg120 and π-π stacking with benzofuran, aligning with anti-inflammatory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.